molecular formula C9H8BrNO B1381058 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine CAS No. 1788530-86-8

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B1381058
CAS No.: 1788530-86-8
M. Wt: 226.07 g/mol
InChI Key: OPYARLJRSUZDJV-UHFFFAOYSA-N
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Description

“2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine” is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a bromine atom, at the 4th position with a methyl group, and at the 5th position with a prop-2-yn-1-yloxy group .

Scientific Research Applications

Molecular Structure Analysis

  • Synthesis and Crystal Structure Analysis : The molecular geometry and crystal packing of a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated, highlighting the importance of such compounds in structural chemistry (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Synthesis and Derivative Creation

  • Efficient Synthesis of Novel Derivatives : Studies have demonstrated the efficient synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions, showcasing the versatility of pyridine-based compounds in creating new chemical entities (Ahmad et al., 2017).

Photoreactivity Studies

  • Photoinduced Tautomerization : Research into 2-(1H-pyrazol-5-yl)pyridines and derivatives, including those with bromo groups, reveals photoreactions like excited-state intramolecular and intermolecular proton transfer, significant for understanding photophysical properties of similar compounds (Vetokhina et al., 2012).

Crystallography and Hydrogen Bonding

  • Crystal Structure and Hydrogen Bonding : The crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, a related compound, is characterized by C-H⋯N hydrogen bonds, offering insights into the molecular interactions of similar pyridine derivatives (Filali et al., 2019).

Enzyme Inhibition Research

  • Potential as Cytochrome P450 Inhibitors : Propargyl ethers containing pyridine rings have been studied for their potential as inhibitors of cytochrome P450 enzymes, highlighting a pharmacological aspect of these compounds (Foroozesh et al., 2013).

Synthesis of Complex Structures

  • Synthesis of Complex Pyridine Derivatives : The synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine demonstrates the complexity and flexibility in synthesizing pyridine-based structures, relevant for various scientific applications (Hou Hao-qing, 2010).

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It acts as a building block in the formation of various compounds through reactions such as nucleophilic substitution and oxidative coupling . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds. For instance, it can interact with enzymes that catalyze the addition of functional groups to the pyridine ring, enhancing its reactivity and enabling the synthesis of more complex molecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key signaling molecules. This compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These findings underscore the importance of determining the optimal dosage for specific applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through pathways such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the enzymes that catalyze these reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

2-bromo-4-methyl-5-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYARLJRSUZDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OCC#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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